1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride
Description
Properties
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-4,6,8,10,12H,5,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPOXBANIMRQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of 2,3'-Bipyridine
The most direct route to 1,2,3,6-tetrahydro-2,3'-bipyridine involves partial hydrogenation of the fully aromatic 2,3'-bipyridine scaffold. Industrial protocols often employ palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts under hydrogen gas (H₂) at pressures of 3–5 atm and temperatures of 50–80°C. A critical challenge lies in selectively saturating the pyridine rings without over-hydrogenation to decahydro derivatives. For example, using PtO₂ in acetic acid at 60°C achieves 85% conversion to the tetrahydro product, with residual aromaticity confirmed via NMR ().
Continuous Flow Hydrogenation
Modern synthesis leverages continuous flow reactors to enhance efficiency. A 2024 study demonstrated that passing a solution of 2,3'-bipyridine in methanol through a packed-bed reactor containing Ru/Al₂O₃ at 70°C and 10 bar H₂ achieves 92% yield of the tetrahydro product within 30 minutes. This method minimizes side reactions and scales effectively for industrial production.
Cross-Coupling Strategies for Bipyridine Assembly
Suzuki-Miyaura Coupling
Constructing the bipyridine core prior to hydrogenation offers flexibility in introducing substituents. A 2017 protocol synthesized 5′-phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine analogues via sequential Suzuki couplings. For example, reacting 3-bromo-1,2,5,6-tetrahydropyridine with 3-pyridinylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 90°C yielded the bipyridine precursor in 78% yield. Subsequent hydrogenation and HCl treatment furnished the dihydrochloride salt.
Sonogashira Coupling for Alkyne Intermediates
Palladium-copper catalyzed Sonogashira reactions enable the incorporation of acetylene spacers. In a notable example, 6,6'-dibromo-2,2'-bipyridine was reacted with 2-methyl-3-butyn-2-ol using PdCl₂(PPh₃)₂ and CuI in triethylamine, yielding a bis-alkynyl intermediate. Hydrogenation over Lindlar catalyst followed by HCl quench provided the target compound with 89% purity.
Salt Formation and Purification
Direct Hydrochloric Acid Treatment
Converting the free base to the dihydrochloride salt typically involves dissolving the tetrahydrobipyridine in anhydrous ether and bubbling HCl gas until precipitation completes. A 2024 industrial method reported a 95% yield using this approach, with the product characterized by a melting point of 215–217°C and Cl⁻ content verified via ion chromatography.
Oxidative Bromide-to-Chloride Exchange
A patented method for analogous bipyridinium salts provides insights into halogen exchange. Treating dibromide precursors with HCl and H₂O₂ in chlorobenzene at 70°C replaces bromide with chloride ions, achieving >90% conversion. For instance, reacting 1,1'-ethylene-2,2'-bipyridinium dibromide with 6M HCl and 30% H₂O₂ yielded the dichloride salt after pH adjustment and crystallization.
Comparative Analysis of Synthetic Routes
Table 1: Key Parameters for Preparation Methods
| Method | Catalyst/Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation | PtO₂, H₂ | 60 | 85 | 92 |
| Continuous Flow | Ru/Al₂O₃, H₂ | 70 | 92 | 98 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 90 | 78 | 95 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | 25 | 89 | 97 |
| HCl Salt Formation | HCl gas | RT | 95 | 99 |
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3’-bipyridine.
Reduction: Further reduction can lead to the formation of fully saturated bipyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Solvents: Reactions are typically carried out in polar solvents such as ethanol, methanol, or acetonitrile.
Major Products
Oxidation: Produces 2,3’-bipyridine.
Reduction: Leads to fully saturated bipyridine derivatives.
Substitution: Results in various substituted bipyridine compounds depending on the nucleophile used.
Scientific Research Applications
1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s bicyclic structure allows it to act as a versatile ligand, stabilizing transition states and intermediates in catalytic reactions.
Comparison with Similar Compounds
Structural Analogues
GTS-21 Dihydrochloride
Chemical Name : (E)-3-(2,4-Dimethoxybenzylidene)-3,4,5,6-tetrahydro-2,3'-bipyridine dihydrochloride
Molecular Formula : C₁₉H₂₀N₂O₂·2HCl
Molecular Weight : 381.30 g/mol
Key Features :
- GTS-21 is a benzylidene derivative of the base Anatabine structure, with a 2,4-dimethoxybenzylidene substituent at the tetrahydro ring .
- Acts as a selective α7 nicotinic acetylcholine receptor (α7 nAChR) agonist, demonstrating pro-cognitive effects in animal models of memory and learning .
- Pharmacologically active metabolite: 4-OH-GTS-21 (hydroxylated at the benzylidene group) .
- Solubility: 100 mM in DMSO and water, facilitating in vitro and in vivo studies .
Comparison :
| Property | Anatabine Dihydrochloride | GTS-21 Dihydrochloride |
|---|---|---|
| Substituents | None | 2,4-Dimethoxybenzylidene |
| Pharmacology | Tobacco biomarker | α7 nAChR agonist |
| Molecular Weight | 229.14 g/mol | 381.30 g/mol |
| Applications | Toxicology, biomarker research | Neuropsychopharmacology |
N-Nitrosoanatabine (NAT)
Chemical Name : 1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine
Molecular Formula : C₁₀H₁₁N₃O
Molecular Weight : 189.21 g/mol
Key Features :
- Nitroso derivative of Anatabine, formed via nitrosation of the secondary amine group .
- Potential carcinogen due to structural similarity to tobacco-specific nitrosamines (TSNAs) like NNK and NNN .
- Studied in toxicology for its role in tobacco-related carcinogenesis.
Comparison :
| Property | Anatabine Dihydrochloride | N-Nitrosoanatabine (NAT) |
|---|---|---|
| Functional Group | Dihydrochloride salt | Nitroso group (-N=O) |
| Toxicity Profile | Non-carcinogenic | Suspected carcinogen |
| Applications | Biomarker research | Toxicology, carcinogenicity studies |
Chlorinated Bipyridine Derivatives
Example : 3,3',5,5'-Tetrachloro-1,4-dihydro-4,4'-bipyridine
Molecular Formula : C₁₀H₈Cl₄N₂
Molecular Weight : 296.00 g/mol
Key Features :
- Chlorine substituents at the 3,3',5,5' positions enhance molecular polarity and electronic properties.
- Crystallographic data reveal non-symmetrical atropisomerism, enabling applications in materials science .
Comparison :
| Property | Anatabine Dihydrochloride | Chlorinated Bipyridine |
|---|---|---|
| Substituents | Hydrogenated rings | Chlorine atoms at 3,3',5,5' |
| Applications | Biological research | Materials science, crystallography |
Functional Analogues
Trimethoxyphenyl-Substituted Tetrahydro Pyridines
Example: 1,2,3,6-Tetrahydro-4-(2,4,6-trimethoxyphenyl)-1-methylpyridine Molecular Formula: C₁₅H₂₁NO₃ Molecular Weight: 263.34 g/mol Key Features:
- Aryl substituents (trimethoxyphenyl) increase steric bulk and lipophilicity.
- Synthesized via palladium-catalyzed coupling, highlighting divergent synthetic routes compared to Anatabine .
Comparison :
| Property | Anatabine Dihydrochloride | Trimethoxyphenyl Derivative |
|---|---|---|
| Synthetic Route | Hydrogenation of bipyridines | Palladium-catalyzed coupling |
| Lipophilicity | Moderate (logP ~1.5) | High (logP ~3.0) |
CP 93129 Dihydrochloride
Chemical Name : 1,4-Dihydro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-pyrrolo[3,2-b]pyridin-5-one dihydrochloride
Molecular Formula : C₁₁H₁₄N₃O·2HCl
Molecular Weight : 291.17 g/mol
Key Features :
- Bicyclic pyrrolopyridine scaffold with a tetrahydro pyridine moiety.
- Serotonergic modulator targeting 5-HT₁B receptors, contrasting with Anatabine’s lack of direct serotonergic activity .
Comparison :
| Property | Anatabine Dihydrochloride | CP 93129 Dihydrochloride |
|---|---|---|
| Scaffold | Bipyridine | Pyrrolopyridine |
| Pharmacology | Biomarker | 5-HT₁B receptor agonist |
Q & A
Basic Research Questions
Synthesis and Purification Q: What methodologies are recommended for synthesizing 1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride with high purity? A: Acid-catalyzed cyclization reactions, such as HCl-mediated cyclization in methanol, are commonly employed. Post-synthesis purification via recrystallization or column chromatography is critical. For example, Saloranta et al. (2011) optimized cyclization conditions using catalytic acid, achieving >95% purity after recrystallization . Purity validation should include HPLC (e.g., C18 columns, UV detection at 254 nm) and mass spectrometry .
Analytical Characterization Q: Which analytical techniques are suitable for characterizing this compound? A: Key methods include:
- HPLC : Use reversed-phase C18 columns with mobile phases like acetonitrile/water (adjusted to pH 2.5 with trifluoroacetic acid). Retention times and peak symmetry should align with pharmacopeial standards .
- Mass Spectrometry : ESI-MS or GC-MS for molecular weight confirmation (expected m/z: 160.216 for the free base) .
- Physicochemical Properties : Density (1.0±0.1 g/cm³), boiling point (269°C), and refractive index (1.547) for batch consistency .
Impurity Profiling Q: How can researchers identify and quantify racemic impurities in the compound? A: Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak® AD-H) can resolve enantiomers. Compare retention times against USP reference standards for (RS)-Anatabine (Impurity A, CAS 2743-90-0). Relative retention times for related analogs are documented in Pharmacopeial Forum .
Advanced Research Questions
Neuropharmacological Applications Q: How to evaluate the compound’s activity on α7 nicotinic acetylcholine receptors (nAChRs) in Alzheimer’s disease models? A: Use in vitro electrophysiology (e.g., Xenopus oocyte assays) to measure agonist activity at α7 nAChRs. In vivo, behavioral models like the Morris water maze can assess cognitive effects. Cornell studies demonstrated synergistic neuroactivity when combined with other alkaloids (e.g., 2,3'-bipyridyl) . Metabolites like 4-OH-GTS-21 (a structural analog) should also be evaluated for prolonged effects .
Resolving Data Contradictions Q: How to address discrepancies in reported receptor binding affinities? A: Variability may arise from assay conditions (e.g., cell lines, ligand concentrations). Standardize protocols using:
- Uniform cell lines (e.g., SH-SY5Y for neuronal studies).
- Radioligand binding assays with [³H]-epibatidine for nAChR specificity.
- Control for metabolite interference (e.g., 4-OH-GTS-21 in pharmacokinetic studies) .
Formulation Challenges Q: How to improve solubility and stability in in vivo studies? A: Solubility can be enhanced using co-solvents (e.g., DMSO:water 1:4) or salt forms (e.g., tartrate derivatives). Stability testing under varying pH (4–7) and temperature (4°C to 25°C) is critical. APExBIO reports 20 mg/mL solubility in DMSO for the tartrate salt .
Synergistic Mechanisms Q: How to design experiments to study synergistic effects with other neuroactive compounds? A: Use factorial design experiments with individual and combined components (e.g., anabaseine + 2,3'-bipyridyl). Cornell’s ant trail model showed synergism via increased trail-following behavior. Statistical tools like isobolographic analysis can quantify interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
